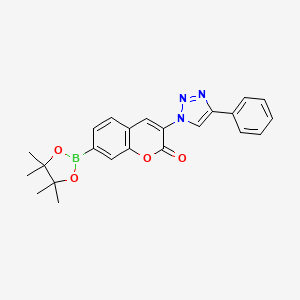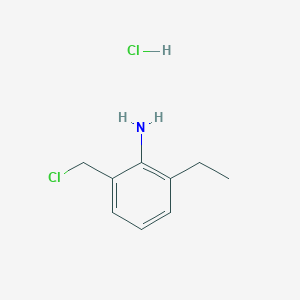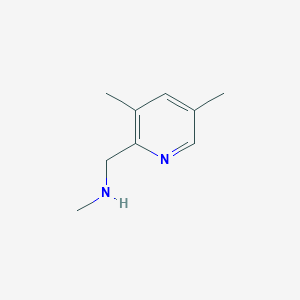
(2R)-2-Methyl-1,2-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methyl-1,2-butanediol: is an organic compound with the molecular formula C5H12O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a chiral center at the second carbon atom. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 2-Methyl-2,3-butanedione: One common method for synthesizing (2R)-2-Methyl-1,2-butanediol involves the reduction of 2-Methyl-2,3-butanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Hydrolysis of 2-Methyl-2,3-butanediol diacetate: Another method involves the hydrolysis of 2-Methyl-2,3-butanediol diacetate in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-Methyl-2,3-butanedione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Methyl-1,2-butanediol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 2-Methyl-2,3-butanedione.
Reduction: 2-Methylbutane.
Substitution: 2-Methyl-1,2-dichlorobutane.
Scientific Research Applications
Chemistry: (2R)-2-Methyl-1,2-butanediol is used as a chiral building block in the synthesis of various complex organic molecules. It serves as a precursor in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a solvent and reagent in enzymatic reactions and studies involving chiral recognition.
Medicine: The compound is investigated for its potential use in drug formulation and delivery systems due to its biocompatibility and low toxicity.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. It is also employed as a stabilizer in the manufacture of certain types of coatings and adhesives.
Mechanism of Action
The mechanism by which (2R)-2-Methyl-1,2-butanediol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In enzymatic reactions, this compound can act as a substrate or inhibitor, affecting the activity of specific enzymes.
Comparison with Similar Compounds
(2S)-2-Methyl-1,2-butanediol: The enantiomer of (2R)-2-Methyl-1,2-butanediol, differing only in the spatial arrangement of atoms around the chiral center.
1,2-Butanediol: A structural isomer with the same molecular formula but different connectivity of atoms.
2-Methyl-1,3-propanediol: Another diol with a different position of the hydroxyl groups.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties. This chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C5H12O2 |
|---|---|
Molecular Weight |
104.15 g/mol |
IUPAC Name |
(2R)-2-methylbutane-1,2-diol |
InChI |
InChI=1S/C5H12O2/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
DOPZLYNWNJHAOS-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@](C)(CO)O |
Canonical SMILES |
CCC(C)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


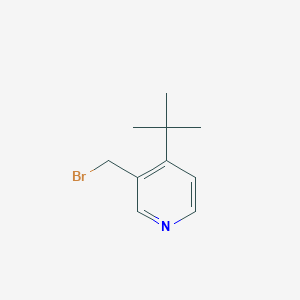
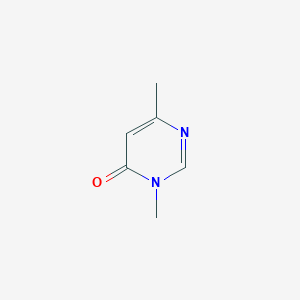
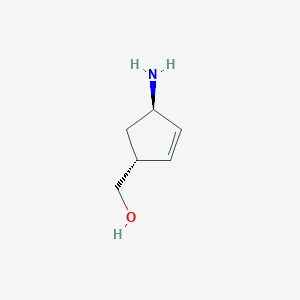
![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)


![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)
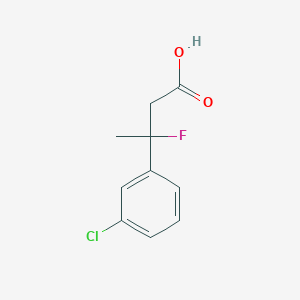

![Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)

